Cas no 2013-71-0 (5-nitro-3-Pyridinecarbonitrile)

5-nitro-3-Pyridinecarbonitrile structure
2013-71-0 structure
Product Name:5-nitro-3-Pyridinecarbonitrile
CAS No:2013-71-0
MF:C6H3N3O2
MW:149.106920480728
CID:1108674
PubChem ID:54170923
Update Time:2025-04-24

5-nitro-3-Pyridinecarbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-nitro-3-Pyridinecarbonitrile
    • 5-Nitronicotinonitrile
    • CAA01371
    • 3-cyano-5-nitropyridine
    • 3-Pyridinecarbonitrile, 5-nitro-
    • CS-0377317
    • 2013-71-0
    • 5-nitropyridine-3-carbonitrile
    • DTXSID801306437
    • Inchi: 1S/C6H3N3O2/c7-2-5-1-6(9(10)11)4-8-3-5/h1,3-4H
    • InChI Key: XKPXFRMYMCOVJN-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=NC=C(C#N)C=1)=O

Computed Properties

  • Exact Mass: 149.022526347g/mol
  • Monoisotopic Mass: 149.022526347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 82.5Ų

5-nitro-3-Pyridinecarbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029007662-250mg
5-Nitronicotinonitrile
2013-71-0 95%
250mg
$950.60 2023-09-02
Alichem
A029007662-500mg
5-Nitronicotinonitrile
2013-71-0 95%
500mg
$1617.60 2023-09-02
Alichem
A029007662-1g
5-Nitronicotinonitrile
2013-71-0 95%
1g
$3010.80 2023-09-02
A2B Chem LLC
AI44489-250mg
5-Nitro-3-pyridinecarbonitrile
2013-71-0 97%
250mg
$358.00 2024-04-20
A2B Chem LLC
AI44489-1g
5-Nitro-3-pyridinecarbonitrile
2013-71-0 97%
1g
$880.00 2024-04-20

Additional information on 5-nitro-3-Pyridinecarbonitrile

5-Nitro-3-Pyridinecarbonitrile: A Comprehensive Overview

5-nitro-3-Pyridinecarbonitrile, also known by its CAS number CAS No 2013-71-0, is a specialized organic compound that belongs to the family of pyridine derivatives. This compound has gained significant attention in recent years due to its unique chemical structure and diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both a nitro group and a cyano group on the pyridine ring makes it a versatile molecule with potential for further functionalization.

Pyridine derivatives are well-known for their stability and ability to participate in various chemical reactions, which makes them valuable intermediates in organic synthesis. The nitro group at position 5 and the cyanide group at position 3 of the pyridine ring provide this compound with distinct electronic properties and reactivity patterns. These functional groups also contribute to its potential as a building block for designing bioactive molecules.

In recent years, there has been a growing interest in the development of novel drugs targeting specific enzymes and receptors. The structural features of 5-nitro-3-pyridinecarbonitrile make it an attractive candidate for exploring its pharmacological applications. For instance, studies have shown that pyridine derivatives can act as inhibitors of various enzymes, including kinases and phosphatases, which are implicated in diseases such as cancer and inflammation.

One of the most promising areas of research involving 5-nitro-3-pyridinecarbonitrile is its potential as an anticancer agent. The compound's ability to modulate key signaling pathways in cancer cells has been explored extensively. For example, it has been found to inhibit the activity of certain protein kinases that are critical for tumor growth and metastasis. This makes it a valuable lead compound for the development of targeted therapies.

Another area of research is its application in the field of neuroscience. Pyridine derivatives have shown potential as modulators of neurotransmitter systems, which could be useful in treating conditions such as Alzheimer's disease and Parkinson's disease. The presence of the nitro group in 5-nitro-3-pyridinecarbonitrile adds an additional layer of complexity to its pharmacological profile, potentially offering new avenues for drug discovery.

The synthesis of 5-nitro-3-pyridinecarbonitrile is a well-established procedure that involves multiple steps. The starting material is typically 3-cyanopyridine, which is nitrated at the 5-position to introduce the nitro group. This reaction requires careful control over reaction conditions to ensure high yield and purity of the product. Once synthesized, the compound can be subjected to further functionalization to explore its full potential.

One of the key advantages of 5-nitro-3-pyridinecarbonitrile is its stability under physiological conditions. This makes it a suitable candidate for long-term drug delivery systems. Additionally, its small molecular size allows for easy penetration into biological tissues, enhancing its bioavailability.

Recent advancements in computational chemistry have enabled researchers to gain deeper insights into the molecular mechanisms of 5-nitro-3-pyridinecarbonitrile. Through the use of quantum mechanics models and machine learning algorithms, scientists can predict the compound's interactions with biological targets more accurately. This has significantly accelerated the pace of drug discovery and optimization.

Moreover, the compound's ability to chelate metal ions has opened up new possibilities in the field of coordination chemistry. This property could be exploited for designing novel catalysts or contrast agents for medical imaging. The combination of its electronic properties with its structural versatility makes it a valuable tool for exploring fundamental chemical principles.

Despite its potential, there are challenges associated with the use of 5-nitro-3-pyridinecarbonitrile in therapeutic applications. One major concern is its toxicity profile. The presence of both nitro and cyano groups raises questions about its safety and efficacy when administered to humans. Extensive toxicological studies are therefore required to evaluate its suitability as a drug candidate.

Another challenge is the optimization of its pharmacokinetics. While the compound's small size facilitates absorption, issues such as rapid metabolism and excretion may limit its bioavailability. Addressing these challenges will require further research into formulations that can enhance its stability and prolong its duration in the body.

In conclusion, 5-nitro-3-pyridinecarbonitrile is a fascinating compound with a wide range of potential applications in the biomedical field. Its unique structure and reactivity make it an invaluable tool for drug discovery and materials science. As research into this compound continues to advance, it is expected to unlock new possibilities for treating various diseases and developing innovative therapeutic agents.

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd